molecular formula C11H12N4O B12112784 Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- CAS No. 30077-67-9

Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-

Cat. No.: B12112784
CAS No.: 30077-67-9
M. Wt: 216.24 g/mol
InChI Key: CEFCYXFPPQNRCK-UHFFFAOYSA-N
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Description

Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- is a chemical compound with a complex structure that includes a phenol group and a pyrimidine ring.

Preparation Methods

The synthesis of Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- typically involves the reaction of 2,4-diamino-5-pyrimidinemethanol with phenol under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, thereby exerting its biological effects .

Properties

CAS No.

30077-67-9

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-[(2,4-diaminopyrimidin-5-yl)methyl]phenol

InChI

InChI=1S/C11H12N4O/c12-10-8(6-14-11(13)15-10)5-7-1-3-9(16)4-2-7/h1-4,6,16H,5H2,(H4,12,13,14,15)

InChI Key

CEFCYXFPPQNRCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(N=C2N)N)O

Origin of Product

United States

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